![molecular formula C12H10Cl2N2OS B2694446 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 318234-27-4](/img/structure/B2694446.png)
5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its molecular formula C12H10Cl2N2OS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions. Subsequent chlorination and sulfanylation steps introduce the chloro and sulfanyl groups, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to streamline the process and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound's biological activity has been explored, with studies indicating potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to evaluate its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system under study.
Comparaison Avec Des Composés Similaires
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar pyrazole derivative with a phenyl group instead of a sulfanyl group.
4-Chlorophenyl sulfanyl methyl pyrazole derivatives: Other compounds with similar structural motifs but different substituents.
Uniqueness: 5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde stands out due to its specific combination of chloro and sulfanyl groups, which can impart unique chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDVNQUXXBDRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)

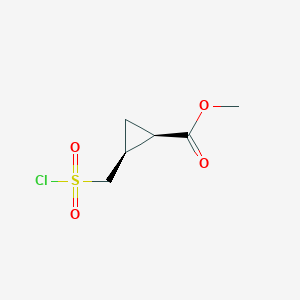
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide](/img/structure/B2694373.png)
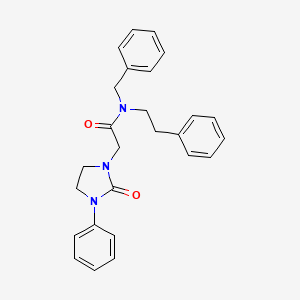
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide](/img/structure/B2694376.png)
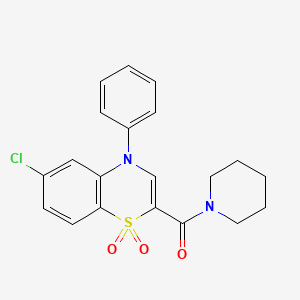
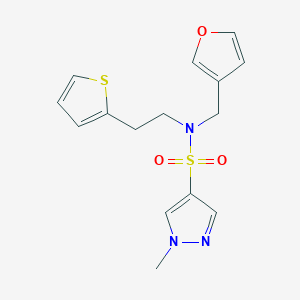
![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)
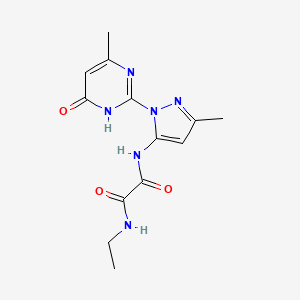
![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)
![1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2694384.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)
